![molecular formula C22H27ClN4O4S B2402891 N-(2-((2-chlorobenzyl)amino)-2-oxoethyl)-4-methyl-N-tosylpiperazine-1-carboxamide CAS No. 887196-95-4](/img/structure/B2402891.png)
N-(2-((2-chlorobenzyl)amino)-2-oxoethyl)-4-methyl-N-tosylpiperazine-1-carboxamide
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Overview
Description
The compound is a complex organic molecule that contains several functional groups, including an amide group (-CONH2), a piperazine ring (a six-membered ring containing two nitrogen atoms), and a tosyl group (a sulfur-containing group derived from toluenesulfonic acid). These functional groups suggest that the compound could have a variety of chemical properties and potential uses .
Synthesis Analysis
While the specific synthesis pathway for this compound isn’t available, it likely involves several steps, each introducing a different part of the molecule. For example, the amide group could be introduced through a reaction with an amine and a carboxylic acid or its derivative . The piperazine ring could be formed through a reaction known as cyclization .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several functional groups and a cyclic structure. The presence of nitrogen in the piperazine ring introduces the possibility of stereoisomerism, where the compound could exist in different forms that are mirror images of each other .Chemical Reactions Analysis
The compound could participate in a variety of chemical reactions. For example, the amide group could undergo hydrolysis in the presence of an acid or base to form a carboxylic acid and an amine . The piperazine ring could potentially participate in substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of polar functional groups like the amide could make it more soluble in polar solvents .Scientific Research Applications
- Description : N-(2-Chlorobenzyl)-substituted hydroxamate, derived from the hydrolysis of ketoclomazone, acts as an inhibitor of 1-deoxy-d-xylulose 5-phosphate synthase (DXS) with an IC50 value of 1.0 μM . DXS is a key enzyme in the non-mevalonate pathway for isoprenoid biosynthesis.
- Description : Among synthesized analogues, compounds containing N-(2-chloro-4-nitrophenyl) sulphonamide or N-(4-bromophenyl) sulphonamide moieties exhibit high GK activity (activation fold of 2.11 and 2.07, respectively) . GK plays a crucial role in glucose metabolism.
- Description : N-(2-methylbenzyl)-3-((2-methylbenzyl)amino)pyrazine-2-carboxamide and N-(3,4-dichlorobenzyl)-3-((3,4-dichlorobenzyl)amino)pyrazine-2-carboxamide exhibit potent antibacterial activity against Mycobacterium tuberculosis H37Rv, with a minimum inhibitory concentration (MIC) of 12.5 μg·mL^-1 .
Antimicrobial Activity
Glycogen Phosphorylase Kinase (GK) Activation
Antibacterial Potential
Future Directions
properties
IUPAC Name |
N-[2-[(2-chlorophenyl)methylamino]-2-oxoethyl]-4-methyl-N-(4-methylphenyl)sulfonylpiperazine-1-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27ClN4O4S/c1-17-7-9-19(10-8-17)32(30,31)27(22(29)26-13-11-25(2)12-14-26)16-21(28)24-15-18-5-3-4-6-20(18)23/h3-10H,11-16H2,1-2H3,(H,24,28) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWNGFQWWYNFLKU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NCC2=CC=CC=C2Cl)C(=O)N3CCN(CC3)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27ClN4O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.0 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-((2-chlorobenzyl)amino)-2-oxoethyl)-4-methyl-N-tosylpiperazine-1-carboxamide |
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